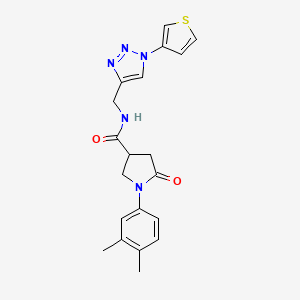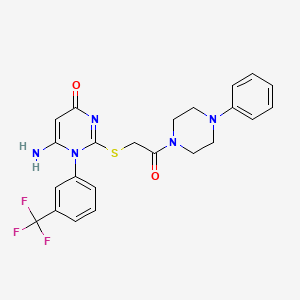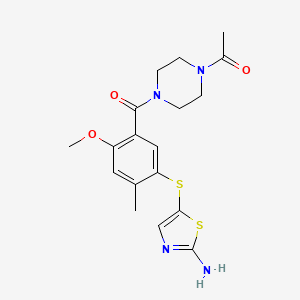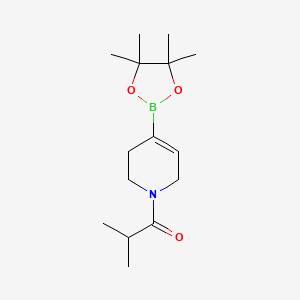![molecular formula C17H18N2O3 B2434460 N-[(2-甲氧苯基)甲基]-N'-(4-甲苯基)草酰胺 CAS No. 428504-28-3](/img/structure/B2434460.png)
N-[(2-甲氧苯基)甲基]-N'-(4-甲苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide where the nitrogen atoms are bonded to carbonyl groups. This compound is characterized by the presence of methoxy and methyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
科学研究应用
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide typically involves the reaction of 2-methoxybenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
On an industrial scale, the production of N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反应分析
Types of Reactions
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
作用机制
The mechanism of action of N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the binding affinity and selectivity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-N’-(4-chlorophenyl)oxamide
- N-[(2-methoxyphenyl)methyl]-N’-(4-fluorophenyl)oxamide
- N-[(2-methoxyphenyl)methyl]-N’-(4-nitrophenyl)oxamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the aromatic rings can also affect its physical properties, such as solubility and melting point.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)19-17(21)16(20)18-11-13-5-3-4-6-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVUAPUQYTUKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-2-(ethylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)

![3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-1-(2-fluorophenyl)-3-methylurea](/img/structure/B2434384.png)
![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)



![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2434395.png)

